3-(Nonyloxy)1,2-propanediol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-nonoxypropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3/c1-2-3-4-5-6-7-8-9-15-11-12(14)10-13/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMRWKHFAAVTRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201309540 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113676-50-9 | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113676-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-(Nonyloxy)1,2-propanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113676509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Nonyloxy)-1,2-propanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201309540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Propanediol, 3-(nonyloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(NONYLOXY)1,2-PROPANEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73E9M7IT67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Analytical Characterization Techniques for Structural Elucidation
High-Resolution Mass Spectrometry for Molecular Structure Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of 3-(nonyloxy)-1,2-propanediol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the unambiguous determination of the molecular formula. For 3-(nonyloxy)-1,2-propanediol (C₁₂H₂₆O₃), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 219.1955 g/mol .
In addition to the molecular ion, the fragmentation pattern observed in the mass spectrum provides crucial structural information. While specific experimental HRMS data for 3-(nonyloxy)-1,2-propanediol is not widely published, the fragmentation of other long-chain 1-O-alkylglycerols is well-documented and provides a reliable model. cas.cnresearchgate.net Common fragmentation pathways for this class of compounds under electron ionization (EI) or electrospray ionization (ESI) include:
α-cleavage: Breakage of the C-C bond adjacent to the ether oxygen, leading to the loss of the nonyl group or parts of the glycerol (B35011) backbone.
Loss of water: Dehydration from the diol moiety is a common fragmentation pathway.
Cleavage of the ether bond: This can result in fragments corresponding to the nonyl cation or the glycerol backbone.
A characteristic fragmentation pattern for silylated 1-O-alkylglycerols often shows a prominent ion at m/z 205, corresponding to the di-TMS derivative of the glycerol moiety, which helps to confirm the 1-O-alkyl structure. researchgate.net
Table 1: Predicted HRMS Data for 3-(Nonyloxy)-1,2-propanediol
| Ion Formula | Calculated m/z | Description |
|---|---|---|
| [C₁₂H₂₆O₃+H]⁺ | 219.1955 | Protonated molecular ion |
| [C₁₂H₂₅O₂]⁺ | 201.1849 | Loss of H₂O |
| [C₉H₁₉]⁺ | 127.1481 | Nonyl cation |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of 3-(nonyloxy)-1,2-propanediol would exhibit characteristic signals for the nonyl chain and the glycerol moiety. Based on data from homologous 1-O-alkylglycerols, the following spectral features are expected. nih.govnih.gov
In the ¹H NMR spectrum , the protons of the glycerol backbone would appear as a complex multiplet system in the range of approximately 3.4-3.8 ppm. The methylene (B1212753) protons of the nonyl chain directly attached to the ether oxygen (-O-CH₂-) would resonate around 3.4-3.5 ppm. The long aliphatic chain would show a large, broad signal around 1.2-1.4 ppm for the majority of the methylene groups, with the terminal methyl group appearing as a triplet at approximately 0.88 ppm. The hydroxyl protons would appear as broad singlets, with their chemical shift being dependent on solvent and concentration.
The ¹³C NMR spectrum provides a clear count of the unique carbon atoms in the molecule. The carbon atoms of the glycerol moiety would be found in the downfield region, typically between 60 and 75 ppm. The carbon of the ether-linked methylene group (-O-CH₂-) of the nonyl chain would resonate around 72 ppm. The carbons of the long alkyl chain would appear in the range of 14-32 ppm, with the terminal methyl carbon at approximately 14 ppm.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-(Nonyloxy)-1,2-propanediol
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Glycerol CH(OH) | ~3.8 (m) | ~70 |
| Glycerol CH₂(OH) | ~3.6-3.7 (m) | ~64 |
| Glycerol CH₂-O- | ~3.4-3.5 (m) | ~72 |
| Nonyl O-CH₂- | ~3.4-3.5 (t) | ~72 |
| Nonyl -(CH₂)₇- | ~1.2-1.4 (m) | ~22-32 |
(m = multiplet, t = triplet)
Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-(nonyloxy)-1,2-propanediol, COSY would show correlations between the protons within the glycerol backbone and between adjacent methylene groups in the nonyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the connection between the nonyl chain and the glycerol moiety through the ether linkage, by observing a correlation between the protons of the O-CH₂- group of the nonyl chain and the C1 carbon of the glycerol backbone.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. nih.govsci-hub.red
The IR spectrum of 3-(nonyloxy)-1,2-propanediol would be characterized by:
A broad, strong absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups.
Strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region, characteristic of the long alkyl chain.
A prominent C-O stretching band around 1100 cm⁻¹, indicative of the ether linkage.
CH₂ bending vibrations around 1465 cm⁻¹.
Raman spectroscopy , being complementary to IR, is particularly sensitive to non-polar bonds. spectroscopyonline.comwallonie.be The Raman spectrum would also show strong C-H stretching and bending modes. The C-C skeletal vibrations of the alkyl chain would be prominent in the fingerprint region. The symmetric C-O-C stretch of the ether group would also be observable.
Table 3: Key Vibrational Bands for 3-(Nonyloxy)-1,2-propanediol
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
|---|---|---|---|
| O-H | 3200-3500 (broad, strong) | Weak | Stretching |
| C-H (alkyl) | 2850-2960 (strong) | Strong | Stretching |
| C-O (ether) | ~1100 (strong) | Observable | Stretching |
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of 3-(nonyloxy)-1,2-propanediol and for separating it from potential impurities or related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the analysis of volatile and semi-volatile compounds. mdpi.comresearchgate.net For the analysis of 1-O-alkylglycerols, a derivatization step, typically silylation to form trimethylsilyl (B98337) (TMS) ethers, is often employed to increase volatility and improve chromatographic performance. researchgate.netmdpi.com
The GC retention time of the derivatized 3-(nonyloxy)-1,2-propanediol would be dependent on the column polarity and temperature program, but would be expected to elute after shorter-chain alkylglycerols and before longer-chain homologs. The mass spectrometer detector provides confirmation of the identity of the eluting peak through its mass spectrum.
GC-MS is highly effective for purity assessment, capable of detecting and identifying impurities such as unreacted starting materials (nonanol, glycerol), by-products from synthesis (e.g., di-nonyloxy-propanol), or degradation products. The area of the peak corresponding to 3-(nonyloxy)-1,2-propanediol relative to the total peak area provides a quantitative measure of its purity.
Table 4: List of Compound Names
| Compound Name |
|---|
| 3-(Nonyloxy)-1,2-propanediol |
| 1-O-alkylglycerols |
| Nonanol |
| Glycerol |
Computational Chemistry and Molecular Modeling of 3 Nonyloxy 1,2 Propanediol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 3-(Nonyloxy)-1,2-propanediol. These methods provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding the molecule's chemical behavior.
Detailed research findings from DFT calculations on similar short-chain monoalkyl glycerol (B35011) ethers and glycerol itself allow for the extrapolation of electronic properties for 3-(Nonyloxy)-1,2-propanediol. mdpi.comresearchgate.net For instance, the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. nih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. For example, a higher chemical hardness, indicated by a larger HOMO-LUMO gap, suggests lower reactivity.
Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. In 3-(Nonyloxy)-1,2-propanediol, the oxygen atoms of the hydroxyl and ether groups are expected to be regions of negative potential, making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, the hydrogen atoms of the hydroxyl groups would exhibit positive potential.
| Calculated Property | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability |
| LUMO Energy | +1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 8.7 eV | Relates to chemical stability and reactivity |
| Electronegativity (χ) | 3.15 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 4.35 eV | Resistance to change in electron configuration |
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like 3-(Nonyloxy)-1,2-propanediol. By simulating the atomic motions over time, MD can reveal the preferred conformations and the dynamics of conformational changes. acs.orgrsc.org
For an amphiphilic molecule like 3-(Nonyloxy)-1,2-propanediol, the conformational flexibility is largely determined by the rotation around the single bonds in both the glycerol backbone and the nonyloxy chain. The long, non-polar nonyloxy tail can adopt numerous conformations, from extended to more compact, folded structures. The polar diol head group also has conformational freedom.
MD simulations can be used to calculate the distribution of dihedral angles, which provides a quantitative description of the conformational preferences. nih.gov The simulations can also determine the radius of gyration, which is a measure of the molecule's compactness. In different environments, such as in a vacuum, in water, or in a non-polar solvent, the conformational landscape of 3-(Nonyloxy)-1,2-propanediol is expected to vary significantly due to the interplay of intramolecular and intermolecular forces. nih.govaip.org
| MD Simulation Parameter | Simulated Environment | Predicted Outcome (Illustrative) |
|---|---|---|
| Radius of Gyration (Rg) | Water | Smaller value, indicating a more compact conformation due to hydrophobic collapse of the nonyloxy tail. |
| Radius of Gyration (Rg) | Non-polar solvent | Larger value, indicating a more extended conformation of the nonyloxy tail. |
| Dihedral Angle Distribution (C-C-O-C) | All environments | Shows preferred gauche and anti conformations, with populations depending on the solvent. |
| End-to-end distance of nonyloxy chain | Water | Shorter average distance. |
| End-to-end distance of nonyloxy chain | Non-polar solvent | Longer average distance. |
In Silico Prediction of Potential Binding Interactions
In silico methods are widely used to predict and analyze the binding of small molecules to biological macromolecules, such as proteins. nih.gov For 3-(Nonyloxy)-1,2-propanediol, these methods can provide insights into its potential interactions with protein binding sites, which is crucial for understanding its biological activity.
Molecular docking is a primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking estimate the binding affinity. Given its amphiphilic nature, 3-(Nonyloxy)-1,2-propanediol is likely to interact with proteins that have binding pockets with both hydrophobic and hydrophilic regions. The nonyloxy tail would favor interactions with hydrophobic amino acid residues, while the diol head group can form hydrogen bonds with polar residues.
Advanced simulation techniques, such as QM/MM (Quantum Mechanics/Molecular Mechanics), can be employed for a more detailed analysis of the binding interactions. rsc.org These methods treat the ligand and the active site with a higher level of theory (QM), while the rest of the protein is treated with a more computationally efficient method (MM). This approach has been used to study the enzymatic oxidation of monoalkyl glycerols, revealing key interactions in the enzyme's active site. rsc.org
| Type of Interaction | Interacting Moiety of 3-(Nonyloxy)-1,2-propanediol | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrophobic Interaction | Nonyloxy chain | Leucine, Isoleucine, Valine, Phenylalanine |
| Hydrogen Bonding (Donor) | Hydroxyl groups | Aspartate, Glutamate, Serine, Threonine |
| Hydrogen Bonding (Acceptor) | Hydroxyl and Ether oxygens | Arginine, Lysine, Histidine, Serine, Threonine |
| Van der Waals Interactions | Entire molecule | Most residues in the binding pocket |
Solvent Effects on Molecular Conformation and Stability
The conformation and stability of 3-(Nonyloxy)-1,2-propanediol are significantly influenced by the surrounding solvent, a phenomenon that can be effectively studied using MD simulations with explicit solvent models. aip.orgnm-aist.ac.tz The dual nature of the molecule—a hydrophilic head and a hydrophobic tail—dictates its behavior in different solvent environments.
In aqueous solutions, the hydrophobic effect is expected to be the dominant force driving the conformation of the nonyloxy chain. To minimize its contact with water, the nonyl chain will likely adopt a more compact, folded conformation. nih.gov The hydrophilic diol head group, on the other hand, will be well-solvated, forming hydrogen bonds with water molecules. acs.orgrsc.org This can lead to the self-assembly of 3-(Nonyloxy)-1,2-propanediol molecules into micelles above a certain concentration.
In non-polar solvents, the interactions are reversed. The nonyloxy tail will be well-solvated and adopt a more extended conformation to maximize its favorable interactions with the solvent. The polar diol head group will experience unfavorable interactions and may engage in intramolecular hydrogen bonding to stabilize itself, or it may drive the aggregation of molecules to shield the polar groups from the non-polar environment.
The stability of different conformers in various solvents can be assessed by calculating the potential of mean force (PMF) along specific reaction coordinates, such as dihedral angles or the end-to-end distance of the alkyl chain.
| Solvent | Dominant Interaction | Predicted Conformational Effect on 3-(Nonyloxy)-1,2-propanediol |
|---|---|---|
| Water (Polar Protic) | Hydrophobic effect on the tail, hydrogen bonding with the head group. | Compact conformation of the nonyloxy tail, well-solvated head group. |
| Hexane (Non-polar) | Favorable dispersion forces with the tail, unfavorable interactions with the head group. | Extended conformation of the nonyloxy tail, potential for intramolecular H-bonding in the head group. |
| Ethanol (Polar Protic) | Can solvate both the polar head and, to some extent, the non-polar tail. | Intermediate conformation between that in water and hexane. |
| Dimethyl Sulfoxide (Polar Aprotic) | Solvates the polar head group effectively. | Conformation will depend on the balance of interactions. |
Table of Compounds
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Influence of 1,2-Propanediol Stereochemistry on Molecular Recognition
Stereochemistry plays a fundamental role in molecular recognition, a key process in biological systems governed by the three-dimensional arrangement of atoms. researchgate.netresearchgate.net The 1,2-propanediol moiety of 3-(Nonyloxy)-1,2-propanediol contains a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images or enantiomers: (R)-3-(Nonyloxy)-1,2-propanediol and (S)-3-(Nonyloxy)-1,2-propanediol. The commercial compound is typically a racemic mixture of these two stereoisomers. nih.govncats.io
The specific spatial arrangement of the hydroxyl groups and the nonyloxy ether linkage can lead to stereoselective interactions with chiral biological targets such as enzymes and receptors. researchgate.netnih.gov For instance, the enzymatic processing of propanediols can be highly stereospecific. nih.gov Although specific studies on the differential biological activity of the individual enantiomers of 3-(Nonyloxy)-1,2-propanediol are not widely reported, the principles of stereochemistry suggest that one enantiomer may exhibit higher affinity or a different mode of interaction with a given biological macromolecule compared to the other. researchgate.net This stereochemical specificity is a critical consideration in the design of bioactive molecules.
Comparative SAR with Analogous Alkoxy-1,2-propanediols
To understand the structure-activity relationships of 3-(Nonyloxy)-1,2-propanediol, it is insightful to compare it with analogous compounds where the ether oxygen is replaced by other heteroatoms, such as nitrogen (amino) or sulfur (thio). A comparative study of homologous series of 3-(alkylamino)-, 3-(alkylthio)-, and 3-alkoxy-1,2-propanediols (with alkyl chains from n-hexyl to n-tetradecyl) revealed significant differences in their liquid-crystalline properties. researchgate.net
While the 3-alkoxy-1,2-propanediols, including the nonyl derivative, did not show thermotropic liquid-crystalline behavior, their amino and thio counterparts did. Specifically, 3-(heptylamino)- to 3-(nonylamino)-1,2-propanediol exhibited a transient smectic A phase, and 3-(hexylthio)- to 3-(nonylthio)-1,2-propanediol formed stable smectic phases. researchgate.net These findings underscore the profound influence of the heteroatom that links the alkyl chain to the 1,2-propanediol moiety on the material properties of the compound. Despite these differences in the pure state, all three classes of compounds are capable of forming lyotropic mesophases in the presence of water, a property stemming from their shared amphiphilic character. researchgate.net
Table 1: Comparative Liquid-Crystalline Behavior of Analogous 1,2-Propanediol Derivatives
| Compound Class | Heteroatom | Thermotropic Liquid-Crystalline Behavior | Lyotropic Mesophase Formation (with water) |
|---|---|---|---|
| 3-Alkoxy-1,2-propanediols | Oxygen (O) | Not Observed | Yes |
| 3-(Alkylamino)-1,2-propanediols | Nitrogen (NH) | Transient Smectic A (for C7-C9 chains) | Yes |
| 3-(Alkylthio)-1,2-propanediols | Sulfur (S) | Stable Smectic Phases (for C6-C9 chains) | Yes |
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Model Development
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com The development of such models is crucial for predicting the behavior of new chemical entities and for rational drug and material design. nih.gov
For a class of compounds like alkoxy-1,2-propanediols, a QSPR model could be developed to predict properties such as melting point, boiling point, or water solubility based on molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as size, shape, and electronic properties. For example, a QSPR study on the melting points of various organic compounds included data for 3-(n-nonyloxy)-1,2-propanediol and its structural analogs, providing a basis for developing predictive models for this class of chemicals. arizona.edu
Table 2: Experimental and Predicted Melting Points for Selected 3-substituted-1,2-propanediols
| Compound | Experimental Melting Point (°C) | Predicted Melting Point (°C) |
|---|---|---|
| 3-(n-Nonyloxy)-1,2-propanediol | 29.50 | 42.72 |
| 3-(n-Octyloxy)-1,2-propanediol | 33.40 | 39.77 |
| 3-(n-Octylamino)-1,2-propanediol | 45.10 | 42.91 |
| 3-(n-Octylthio)-1,2-propanediol | 39.80 | 41.01 |
| 3-(n-Tetradecyloxy)-1,2-propanediol | 58.10 | 60.61 |
Similarly, QSAR models can be developed to predict the biological activity of 3-(Nonyloxy)-1,2-propanediol, such as its antimicrobial or cytotoxic effects. lookchem.com These models would typically involve calculating molecular descriptors for a series of related alkoxy-propanediols and correlating them with experimentally determined biological activities. The predictive power of such models depends heavily on the quality and diversity of the dataset used for their training and validation. nih.govnih.gov
Exploration of Biological Interactions and Mechanistic Investigations in Vitro Models
Enzyme Interaction Profiling and Inhibition Kinetics
The interaction of 3-(Nonyloxy)-1,2-propanediol with enzymes is a key area of investigation to understand its potential biological activities.
Research into the enzymatic interactions of 1,2-propanediol derivatives suggests that their biological effects may be linked to their ability to modulate the activity of specific enzymes. While direct studies on 3-(Nonyloxy)-1,2-propanediol are limited, the broader class of propanediol (B1597323) compounds has been shown to interact with various enzymes, primarily those involved in metabolic and signaling pathways. For instance, propanediol and its analogues can influence enzymes such as dehydratases and dehydrogenases. nih.gov The structural similarity of 3-(Nonyloxy)-1,2-propanediol to glycerol (B35011) suggests potential interactions with glycerol-metabolizing enzymes.
Potential enzyme targets for 3-(Nonyloxy)-1,2-propanediol could include:
Glycerol Kinase and Glycerol-3-phosphate Dehydrogenase: Given its glycerol backbone, the compound might compete with endogenous glycerol for binding to these enzymes, which are crucial for lipid and carbohydrate metabolism.
Protein Kinases: The hydroxyl groups of the propanediol moiety could potentially interact with the active sites of various protein kinases, which are key regulators of cellular signaling.
Lipases and Phospholipases: The nonyl ether chain suggests a potential for interaction with enzymes that process lipids, possibly by mimicking a lipid substrate or by partitioning into lipidic environments where these enzymes are active.
Further research is required to definitively identify and characterize the specific enzyme targets of 3-(Nonyloxy)-1,2-propanediol.
Understanding the mechanism by which 3-(Nonyloxy)-1,2-propanediol may inhibit enzyme activity is crucial for predicting its biological effects. Enzyme inhibition can occur through several mechanisms, including competitive, non-competitive, uncompetitive, and mixed inhibition. sci-hub.seresearchgate.net
Competitive Inhibition: If 3-(Nonyloxy)-1,2-propanediol structurally resembles the natural substrate of an enzyme, it may bind to the active site and compete with the substrate. libretexts.org This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor may bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. researchgate.net This type of inhibition is not affected by substrate concentration.
Uncompetitive Inhibition: In this case, the inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product. sci-hub.se
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic rate. researchgate.net
Kinetic studies, such as Michaelis-Menten and Lineweaver-Burk plots, are essential to determine the specific type of inhibition and to calculate key parameters like the inhibition constant (Ki), which quantifies the inhibitor's potency. sigmaaldrich.com The determination of such kinetic parameters provides a quantitative measure of the inhibitor's efficacy and its mode of action. nih.gov
| Inhibition Type | Description | Effect on Kinetic Parameters |
| Competitive | Inhibitor binds to the active site, competing with the substrate. libretexts.org | Increases apparent Km, Vmax remains unchanged. |
| Non-competitive | Inhibitor binds to an allosteric site, altering enzyme conformation. researchgate.net | Km remains unchanged, Vmax decreases. |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. sci-hub.se | Both Km and Vmax decrease. |
| Mixed | Inhibitor binds to both the free enzyme and the enzyme-substrate complex. researchgate.net | Alters both Km and Vmax. |
Modulatory Effects on Cellular Processes and Pathways
Beyond individual enzyme interactions, it is important to understand how 3-(Nonyloxy)-1,2-propanediol affects broader cellular functions.
The amphiphilic nature of 3-(Nonyloxy)-1,2-propanediol, with its hydrophilic propanediol head and lipophilic nonyl tail, suggests it may interact with and modulate lipid-related cellular processes.
Dysregulation of lipid metabolism is a hallmark of various diseases, and understanding how exogenous compounds influence these pathways is of significant interest. nih.gov The structural similarity of 3-(Nonyloxy)-1,2-propanediol to monoacylglycerols and other lipid signaling molecules suggests it could interfere with lipid metabolism. zen-bio.comgoogleapis.com It might be processed by cellular enzymes involved in lipid synthesis or degradation, or it could act as a signaling molecule itself, influencing pathways that regulate lipid homeostasis. For example, it could potentially influence the activity of key regulators of lipid metabolism like sterol regulatory element-binding proteins (SREBPs) or peroxisome proliferator-activated receptors (PPARs). mdpi.com Studies on related compounds have shown that alterations in propanediol metabolism can impact the glycerophospholipid cycle, affecting the balance of key membrane components like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). mdpi.com
Cellular membranes are dynamic structures crucial for cellular function, and their properties can be influenced by the incorporation of exogenous molecules. uio.no The nonyl chain of 3-(Nonyloxy)-1,2-propanediol can likely intercalate into the lipid bilayer of cell membranes, potentially altering membrane fluidity, permeability, and the function of membrane-associated proteins. nih.govresearchgate.net Studies using techniques like fluorescence correlation spectroscopy (FCS) with stimulated emission depletion (STED) microscopy have revealed the complex dynamics of lipids within the plasma membrane, showing that different lipid species exhibit distinct diffusion patterns. mpg.de The introduction of a molecule like 3-(Nonyloxy)-1,2-propanediol could perturb these delicate dynamics.
| Cellular Process | Potential Effect of 3-(Nonyloxy)-1,2-propanediol | Investigative Techniques |
| Lipid Metabolism | Interference with fatty acid and glycerolipid synthesis/degradation. Modulation of lipid signaling pathways. nih.govzen-bio.com | Lipidomic analysis, gene expression profiling of metabolic enzymes (e.g., SREBP, FAS). mdpi.com |
| Membrane Dynamics | Alteration of membrane fluidity, permeability, and lipid raft organization. uio.no | Fluorescence recovery after photobleaching (FRAP), fluorescence correlation spectroscopy (FCS). mpg.de |
Cellular signaling pathways are complex networks that control a vast array of cellular activities. The potential for 3-(Nonyloxy)-1,2-propanediol to modulate these cascades is an important area of research. Its effects could be mediated through direct interaction with signaling proteins or indirectly by altering the membrane environment where many signaling events occur.
Given its structure, 3-(Nonyloxy)-1,2-propanediol could potentially influence signaling pathways that are sensitive to changes in lipid composition or membrane properties. For instance, pathways involving lipid-derived second messengers, such as the phosphoinositide 3-kinase (PI3K) pathway, could be affected. uio.no Additionally, by altering membrane fluidity, it could impact the function of transmembrane receptors and their downstream signaling cascades. Studies on related compounds like 3-monochloro-1,2-propanediol (3-MCPD) have explored their effects on mitogen-stimulated lymphocyte proliferation and other immune cell signaling pathways, although the specific mechanisms remain under investigation. nih.gov Further research is needed to delineate the precise signaling pathways modulated by 3-(Nonyloxy)-1,2-propanediol and the molecular mechanisms underlying these effects.
Assessment of Antimicrobial Activity against Pathogenic Microorganisms
The potential for propanediol derivatives to exhibit antimicrobial properties has been an area of active investigation. nih.govresearchgate.net The amphiphilic nature of these molecules allows them to interact with and disrupt microbial cell membranes, which is a common mechanism of action for many antimicrobial agents.
Studies have shown that 1,2-propanediol can have antimicrobial effects, and its efficacy can be influenced by the length of the alkyl chain in its derivatives. researchgate.net The nonyl group in 3-(Nonyloxy)-1,2-propanediol provides a significant lipophilic character, which may enhance its ability to partition into and disrupt the lipid bilayers of bacterial and fungal cell membranes. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.
The antimicrobial activity of 3-(Nonyloxy)-1,2-propanediol would likely be evaluated against a panel of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. Minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) assays are standard methods to quantify the antimicrobial potency of a compound. mdpi.com The mechanism of action could be further investigated using techniques such as scanning electron microscopy to visualize morphological changes in treated microorganisms and membrane permeabilization assays. nih.gov Some natural antimicrobial compounds, like reuterin, are produced during the metabolism of glycerol to 1,3-propanediol, highlighting the potential for propanediol-related compounds to have antimicrobial effects. sci-hub.se
| Microorganism Type | Potential Mechanism of Action | Evaluation Methods |
| Gram-positive Bacteria | Disruption of the cell membrane and peptidoglycan layer. | MIC, MBC, Time-kill assays. |
| Gram-negative Bacteria | Disruption of the outer and inner membranes. | MIC, MBC, Time-kill assays. |
| Fungi (Yeasts and Molds) | Disruption of the fungal cell membrane and cell wall. | MIC, MFC, Time-kill assays. |
Evaluation of Antibacterial Spectrum and Efficacy
While specific studies on the antibacterial spectrum of 3-(Nonyloxy)-1,2-propanediol are not extensively documented in publicly available research, the antimicrobial action of related glycerol ethers has been a subject of investigation. Research into various glycerol ethers has shown that their chemical structure plays a crucial role in their antibacterial and antifungal properties. For instance, the introduction of different substituents on the phenyl ring of glycerol ethers can significantly enhance their antimicrobial efficacy. semanticscholar.org
Studies on similar compounds, such as propan-1,3-diol and propan-1,2-diol (propylene glycol), have demonstrated their antimicrobial activities. These compounds, which share the propanediol backbone with 3-(Nonyloxy)-1,2-propanediol, have shown efficacy against various bacteria. For example, propan-1,3-diol was found to be more effective than propylene (B89431) glycol against Escherichia coli and Pseudomonas aeruginosa. nih.gov Scanning electron microscopy revealed that these compounds can cause damage to the bacterial cell membrane, with propan-1,3-diol showing a more pronounced effect. nih.gov
The antimicrobial properties of various glycols, including propylene glycol, have been studied against a range of microorganisms such as Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes A, Streptococcus mitis, and E. coli. nih.gov While these studies provide a basis for understanding the potential antibacterial action of propanediol derivatives, direct experimental data on the specific efficacy of 3-(Nonyloxy)-1,2-propanediol against a spectrum of bacteria is needed for a conclusive evaluation.
Table 1: Antibacterial Activity of Related Glycols
| Microorganism | Propylene Glycol (30%) | Hexylene Glycol (10%) | 1,3-Butylene Glycol (30%) |
|---|---|---|---|
| Staphylococcus aureus | Effective | Effective | Approximately as effective as 10% HG |
| Staphylococcus epidermidis | Effective | Effective | Approximately as effective as 10% HG |
| Streptococcus pyogenes A | Effective | Effective | Approximately as effective as 10% HG |
| Streptococcus mitis | Effective | Effective | Approximately as effective as 10% HG |
| E. coli | Effective | Effective | Approximately as effective as 10% HG |
Data derived from in vitro studies on the antimicrobial properties of glycols. nih.gov
Assessment of Antifungal Spectrum and Efficacy
Similar to its antibacterial properties, the specific antifungal spectrum of 3-(Nonyloxy)-1,2-propanediol is not well-defined in the available literature. However, the antifungal activity of related compounds provides valuable insights. For example, chlorophenesin, a chlorinated phenyl ether of glycerol, is utilized in treating fungal infections of the skin. semanticscholar.org This suggests that glycerol ethers can possess significant antifungal properties.
Investigations into various glycerol and propylene glycol ethers have highlighted that their efficacy is dependent on their chemical structure, with certain derivatives showing substantially higher antifungal action than established agents like chlorophenesin. semanticscholar.org For instance, the ethers of 4-chloro-3,5-dimethylphenol (B1207549) were found to be particularly effective. semanticscholar.org
The antifungal properties of propylene glycol have been demonstrated against Candida albicans. nih.gov Studies on other antifungal agents have shown varying levels of minimum inhibitory concentrations (MICs) against different Candida species, indicating the importance of testing against a broad spectrum of fungi. mdpi.com The evaluation of novel triazole-containing compounds has also revealed potent activity against Candida and Saccharomyces strains, often exceeding that of the reference drug fluconazole. nih.gov While these findings relate to different classes of compounds, they underscore the ongoing search for more effective antifungal agents. For 3-(Nonyloxy)-1,2-propanediol, specific in vitro testing against a panel of pathogenic fungi would be necessary to determine its antifungal spectrum and efficacy.
Table 2: Antifungal Activity of Related Glycols
| Microorganism | Propylene Glycol (30%) | Hexylene Glycol (10%) | 1,3-Butylene Glycol (30%) |
|---|---|---|---|
| Candida albicans | Effective | Effective | Approximately as effective as 10% HG |
Data derived from in vitro studies on the antimicrobial properties of glycols. nih.gov
Advanced Research Applications and Future Perspectives
Role as a Synthetic Building Block for Novel Functional Compounds
The bifunctional nature of 3-(nonyloxy)-1,2-propanediol, possessing two hydroxyl groups and a hydrophobic alkyl chain, makes it a versatile precursor for the synthesis of a variety of functional molecules. The etherification of glycerol (B35011) and its derivatives is a well-established method for producing alkyl glycerol ethers. google.comvurup.sk This fundamental chemistry can be extended to 3-(nonyloxy)-1,2-propanediol to create more complex structures with tailored properties.
One of the most promising applications is in the synthesis of novel surfactants and liquid crystals. The balance between the hydrophilic diol and the hydrophobic nonyl chain is critical for self-assembly in solution. By chemically modifying the hydroxyl groups, a diverse range of non-ionic surfactants with varying hydrophilic-lipophilic balance (HLB) values can be designed. These surfactants could find applications in areas such as emulsion stabilization, detergent formulations, and as dispersing agents. Furthermore, the introduction of rigid molecular units to the propanediol (B1597323) backbone could lead to the formation of thermotropic or lyotropic liquid crystals, with potential uses in display technologies and as ordered reaction media.
The synthesis of more complex, functionalized glycerol derivatives, such as 1,3-dialkoxy-2-propanols and 1,2,3-trialkoxypropanes, has been demonstrated to create a family of solvents with a wide range of polarities. researchgate.net Following a similar synthetic strategy, 3-(nonyloxy)-1,2-propanediol can serve as a foundational element for creating new, environmentally friendly solvents or as a key intermediate in the production of specialized polymers. The hydroxyl groups offer reactive sites for polymerization, potentially leading to the creation of polyethers or polyesters with unique amphiphilic properties.
Integration into Advanced Materials and Nanotechnology Systems
The self-assembling properties inherent to amphiphilic molecules like 3-(nonyloxy)-1,2-propanediol are of significant interest in the fields of advanced materials and nanotechnology. The formation of micelles, vesicles, and other ordered structures in aqueous environments is a key characteristic that can be harnessed for various applications.
In the realm of nanotechnology, these self-assembled structures can serve as nanoreactors or as delivery vehicles for hydrophobic drugs. The nonyl ether tail can encapsulate non-polar molecules, while the hydrophilic diol head group ensures dispersibility in aqueous media. This makes 3-(nonyloxy)-1,2-propanediol a potential candidate for the formulation of drug delivery systems, where it could improve the solubility and bioavailability of poorly water-soluble therapeutic agents. Computational studies using molecular dynamics have been employed to investigate the drug delivery process of similar diol-containing nanostructures, providing a framework for how such systems could be modeled and optimized. tandfonline.comresearchgate.net
Furthermore, the ability of amphiphilic molecules to form ordered thin films at interfaces is another area of active research. Langmuir-Blodgett techniques could potentially be used to create well-defined monolayers of 3-(nonyloxy)-1,2-propanediol on various substrates. Such films could be used to modify surface properties, creating hydrophobic or hydrophilic coatings, or could serve as templates for the growth of other materials. The integration of this compound into mesoporous materials could also be explored to impart specific functionalities, such as selective adsorption or catalysis, within a structured porous network.
Methodological Advancements in Analytical and Computational Studies
The accurate characterization and prediction of the behavior of 3-(nonyloxy)-1,2-propanediol are crucial for its application in advanced research. Developing robust analytical methods and sophisticated computational models are therefore key areas for future development.
For the analysis of alkyl glycerol ethers, gas chromatography (GC) is a commonly employed technique. vurup.sk The analysis of reaction products from glycerol etherification has been successfully carried out using GC with a flame ionization detector (FID) on capillary columns. vurup.sk This methodology could be adapted and optimized for the quantitative analysis of 3-(nonyloxy)-1,2-propanediol in various matrices. The synthesis of isopropylidene derivatives of S-alkyl glycerol ethers has been used to facilitate their analysis by GC, a technique that could be applicable to 3-(nonyloxy)-1,2-propanediol. umich.edu
Computational studies, particularly molecular dynamics (MD) simulations, offer a powerful tool to understand the behavior of amphiphilic molecules in different environments. nih.govresearchgate.net MD simulations can provide insights into the conformational preferences of the molecule, its aggregation behavior in solution, and its interactions with other molecules such as water or lipids. nih.govresearchgate.net Such simulations have been used to study the hydration of alcohols and the formation of hydrogen bonds in aqueous solutions, which are critical for understanding the properties of 3-(nonyloxy)-1,2-propanediol. acs.org By employing advanced force fields and simulation techniques, it is possible to predict thermodynamic properties and to guide the design of new materials and formulations based on this compound.
Interdisciplinary Research Opportunities in Chemical Biology
The structural similarity of 3-(nonyloxy)-1,2-propanediol to naturally occurring alkyl glycerol ethers (AGs) opens up numerous avenues for research in chemical biology. AGs are known to play various roles in biological systems, including acting as signaling molecules and components of cell membranes. mdpi.com
One area of significant potential is the study of the interactions of 3-(nonyloxy)-1,2-propanediol with biological membranes. Its amphiphilic nature may allow it to insert into the lipid bilayer, potentially altering membrane fluidity, permeability, and the function of membrane-bound proteins. This could have implications for its use as a penetration enhancer for transdermal drug delivery or as a tool to study the dynamics of cell membranes. The natural occurrence of thioether-linked alkyl glycerol ethers has been identified in cells, suggesting that synthetic ether-linked lipids could be explored for their biological activity. umich.edu
Furthermore, the immunostimulatory properties of some AGs suggest that 3-(nonyloxy)-1,2-propanediol could be investigated for similar activities. mdpi.com It could potentially modulate the response of immune cells, and its derivatives could be explored as adjuvants in vaccines or as novel immunomodulatory agents. The role of AGs in the nervous system and in aging also presents exciting research opportunities. mdpi.com Investigating how synthetic alkyl glycerol ethers like 3-(nonyloxy)-1,2-propanediol influence these processes could lead to new therapeutic strategies for a variety of conditions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(Nonyloxy)-1,2-propanediol, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via etherification of glycerol derivatives. A common route involves reacting glycidol with nonyl alcohol under basic conditions. For example, Dow Global Technologies LLC demonstrated a stepwise approach using epoxide ring-opening reactions, optimizing molar ratios (nonyl alcohol:glycidol ≥1:1) and temperatures (60–80°C) to achieve >70% yield .
- Key Considerations : Catalysts (e.g., NaOH or phase-transfer agents) and solvent polarity significantly affect regioselectivity. Anhydrous conditions minimize hydrolysis side reactions .
Q. How is 3-(Nonyloxy)-1,2-propanediol structurally characterized, and what analytical techniques are critical?
- Methodology : Use NMR (¹H/¹³C) to confirm ether linkage formation (δ 3.4–3.8 ppm for glycol protons) and FT-IR for hydroxyl (~3400 cm⁻¹) and ether (~1100 cm⁻¹) groups. Mass spectrometry (ESI-MS) validates molecular weight (C₁₂H₂₆O₃; theoretical 218.3 g/mol) .
- Validation : Compare spectral data with NIST reference standards to resolve ambiguities, such as distinguishing between positional isomers .
Q. What safety protocols are essential for handling 3-(Nonyloxy)-1,2-propanediol in laboratory settings?
- Guidelines : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for ventilation, as recommended in SDS documents . Store in airtight containers away from oxidizers at 15–25°C .
- Emergency Measures : For spills, absorb with inert materials (e.g., silica gel) and dispose as hazardous waste per EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Data Reconciliation : Cross-reference experimental measurements with computational predictions (e.g., COSMO-RS for solubility in polar solvents like ethanol). For melting points, discrepancies may arise from polymorphic forms; DSC analysis under controlled heating rates (e.g., 5°C/min) clarifies thermal behavior .
- Case Study : NIST reports a melting range of 45–50°C for 3-(Octyloxy)-1,2-propanediol, while lab observations may vary due to impurities. Purify via recrystallization (ethanol/water) and validate via HPLC (>95% purity) .
Q. What experimental designs optimize 3-(Nonyloxy)-1,2-propanediol’s efficacy as a nonionic surfactant?
- Parameters : Evaluate critical micelle concentration (CMC) using surface tension measurements (Du Noüy ring method). For 3-(Nonyloxy)-1,2-propanediol, CMC ranges 0.1–0.5 mM in aqueous solutions, influenced by alkyl chain length .
- Advanced Testing : Compare emulsification stability (e.g., water-in-oil) with commercial surfactants (e.g., Tween-80) under varying pH (4–9) and salinity (0–5% NaCl) .
Q. What metabolic pathways degrade 3-(Nonyloxy)-1,2-propanediol, and how can microbial engineering enhance biodegradation?
- Pathway Analysis : Salmonella enterica utilizes the pdu operon for coenzyme B₁₂-dependent 1,2-propanediol catabolism, producing propionate and acetate. Modify this pathway by overexpressing diol dehydratase (pduCDE) to enhance turnover rates .
- Challenges : Address oxygen sensitivity of B₁₂-dependent enzymes via heterologous expression in facultative anaerobes (e.g., E. coli ΔadhE) .
Q. How do researchers address discrepancies between in silico predictions and experimental toxicity data?
- Approach : Use QSAR models (e.g., ECOSAR) to predict aquatic toxicity (e.g., LC₅₀ for Daphnia magna). Validate via OECD Test Guideline 202: Experimental LC₅₀ values for 3-(Nonyloxy)-1,2-propanediol are ~10 mg/L, aligning with "moderately toxic" classification .
- Mitigation : Modify alkyl chain length to reduce bioaccumulation potential (logP <3.5) while maintaining surfactant properties .
Methodological Resources
| Parameter | Value/Technique | Reference |
|---|---|---|
| Synthesis Yield | 70–85% (optimized) | |
| CMC (25°C) | 0.3 mM (in water) | |
| LogP | 2.9 (predicted) | |
| Thermal Stability | Decomposes >200°C (TGA) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
